molecular formula C21H25ClN2O4S B2432193 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921992-97-4

3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2432193
CAS No.: 921992-97-4
M. Wt: 436.95
InChI Key: QDJQVPWAECFSCH-UHFFFAOYSA-N
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Description

3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzenesulfonamide group, a chloro substituent, and a tetrahydrobenzo[b][1,4]oxazepin ring system, making it an interesting subject for research and development.

Preparation Methods

The synthesis of 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the tetrahydrobenzo[b][1,4]oxazepin ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro substituent: This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the benzenesulfonamide group: This step involves sulfonation reactions, typically using sulfonyl chlorides in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective transformations.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: Its structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The chloro substituent and oxazepin ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and oxazepin-containing molecules. Compared to these, 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity.

Some similar compounds include:

  • N-(4-chlorophenyl)-N’-(2-chloro-5-nitrophenyl)urea
  • N-(2-chlorophenyl)-N’-(4-chlorophenyl)thiourea
  • N-(2-chlorophenyl)-N’-(4-chlorophenyl)urea

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-14(2)12-24-18-9-8-16(11-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-7-5-6-15(22)10-17/h5-11,14,23H,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJQVPWAECFSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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